molecular formula C11H15N B13624045 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

Katalognummer: B13624045
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: FTKAWHDPAZJJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a highly strained cage compound characterized by its unique polycyclic structure

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

InChI

InChI=1S/C11H15N/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-11H,1-2,12H2

InChI-Schlüssel

FTKAWHDPAZJJSU-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3CC4C2C5C1C3C4C5N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of cycloaddition reactions and reductions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex cage compounds is less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis and catalysis may pave the way for more efficient industrial-scale production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:

    Chemistry: Its unique structure makes it a valuable model for studying strain and stability in polycyclic compounds.

    Biology: The compound’s rigidity and functionalizability allow for the design of novel biomolecules and probes.

    Industry: Use as a high-energy additive in fuels and other materials.

Wirkmechanismus

The mechanism by which pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. Its rigid structure allows for precise binding to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved can vary based on the compound’s functionalization and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine stands out due to its specific amine functional group, which allows for further chemical modifications and applications. Its unique combination of rigidity and functionalizability makes it a versatile compound for various scientific and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.